molecular formula C7H4N2O3 B3351319 5-Nitrofuro[2,3-b]pyridine CAS No. 34668-29-6

5-Nitrofuro[2,3-b]pyridine

Cat. No.: B3351319
CAS No.: 34668-29-6
M. Wt: 164.12 g/mol
InChI Key: UHZSTGZOKUNPJH-UHFFFAOYSA-N
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Description

5-Nitrofuro[2,3-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a nitro group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Synthetic routes for furo[2,3-b]pyridines often involve cyclization reactions or multi-component cascades. For example, polycondensed derivatives are synthesized via Skraup or Friedländer reactions, emphasizing the versatility of these methods .

Properties

IUPAC Name

5-nitrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-3-5-1-2-12-7(5)8-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSTGZOKUNPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311821
Record name 5-Nitrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-29-6
Record name 5-Nitrofuro[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34668-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrofuro[2,3-b]pyridine typically involves the nitration of furo[2,3-b]pyridine. One common method is the reaction of furo[2,3-b]pyridine with nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride . This reaction proceeds under controlled temperature conditions to ensure the selective nitration at the desired position on the furan ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrofuro[2,3-b]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Nitrofuro[2,3-b]pyridine involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to the disruption of cellular processes. This mechanism is similar to that of other nitrofuran compounds, which are known to inhibit bacterial growth by interfering with DNA and protein synthesis .

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Core Variations

Thieno[2,3-b]pyridines
  • Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring fused to pyridine.
  • Properties: Sulfur’s larger atomic size and lower electronegativity increase lipophilicity and alter electronic distribution. Thieno derivatives exhibit enhanced π-π stacking and redox activity compared to furo analogs.
  • Bioactivity: Thieno[2,3-b]pyridines demonstrate potent anti-proliferative activity in cancer cell lines (e.g., IC₅₀ values <1 µM in some cases), attributed to sulfur’s role in stabilizing charge-transfer interactions .
Pyrrolo[2,3-b]pyridines
  • Structure : Features a pyrrole (nitrogen-containing) ring fused to pyridine.
  • Properties : The NH group in pyrrolo derivatives enables hydrogen bonding, improving solubility and target binding. Fluorinated analogs (e.g., 5-Fluoro-1H-pyrrolo[2,3-b]pyridine) show higher metabolic stability due to fluorine’s electronegativity .
  • Bioactivity : Pyrrolo derivatives are explored as kinase inhibitors, with nitro-substituted variants (e.g., 5-Nitro-1H-pyrrolo[2,3-b]pyridine) showing moderate similarity (0.63) to 5-Nitrofuro[2,3-b]pyridine .
Chromeno[2,3-b]pyridines
  • Structure : Contains a benzopyran (chromene) ring fused to pyridine.
  • Synthesis : Often synthesized via one-pot multicomponent reactions, offering scalability advantages over furopyridines .
  • Properties : The extended aromatic system increases planarity and UV absorption, relevant for optoelectronic materials.

Substituent Effects: Nitro Group Positioning and Electronic Impact

5-Nitropyridine-2,3-diamine
  • Structure : A pyridine derivative with nitro and amine groups.
  • Comparison: The nitro group at the 5-position (similar to this compound) creates strong electron-withdrawing effects, polarizing the ring.
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
  • Structure : Halogen substituents enhance electrophilicity and enable cross-coupling reactions.
  • Utility : Bromo and iodo groups are pivotal in Suzuki-Miyaura couplings, a feature underutilized in nitro-substituted furopyridines .

Biological Activity

5-Nitrofuro[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a fused heterocyclic compound characterized by a nitro group attached to a furo[2,3-b]pyridine framework. Its chemical formula is C9H6N2O5C_9H_6N_2O_5, and it features both nitrogen and oxygen heteroatoms that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes the nitration of furo[2,3-b]pyridine derivatives followed by purification processes to yield the desired nitro compound. Various methods have been reported in literature, emphasizing the importance of reaction conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against human glioblastoma (LN-229) and colorectal carcinoma (HCT-116) cell lines, indicating an IC50 value in the low micromolar range.

Cell Line IC50 (μM)
LN-229 (Glioblastoma)5.4
HCT-116 (Colorectal)4.8

These results suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A recent study reported its effectiveness against both gram-positive and gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Antitumor Efficacy in Vivo : A murine model was used to assess the in vivo efficacy of this compound against tumor growth. Results indicated a significant reduction in tumor volume compared to control groups, with a noted improvement in survival rates.
  • Synergistic Effects : The combination of this compound with established chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines. The combination index (CI) values indicated synergism, suggesting potential for combination therapies in clinical settings.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : It has been proposed that nitro groups can lead to increased ROS production, contributing to oxidative stress in cells.
  • Modulation of Signaling Pathways : Interaction with cellular signaling pathways may alter gene expression related to cell survival and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.